molecular formula C9H10N4O B8568431 4-(2-Azidoethyl)benzamide CAS No. 90513-11-4

4-(2-Azidoethyl)benzamide

Cat. No. B8568431
Key on ui cas rn: 90513-11-4
M. Wt: 190.20 g/mol
InChI Key: YTRQIUQNJDTSEJ-UHFFFAOYSA-N
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Patent
US06908921B2

Procedure details

Pd/C (11 mg, 0.11 mmol) was added to a solution of 4-(2-azidoethyl)benzamide (200 mg, 1.05 mmol) in EtOH (4 mL). A hydrogen balloon was placed over the reaction and it stirred for about four hours. The crude reaction was filtered through a pad of celite and concentrated to give 4-(2-aminoethyl)benzamide which was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
11 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][CH2:5][C:6]1[CH:14]=[CH:13][C:9]([C:10]([NH2:12])=[O:11])=[CH:8][CH:7]=1)=[N+]=[N-].[H][H]>CCO.[Pd]>[NH2:1][CH2:4][CH2:5][C:6]1[CH:14]=[CH:13][C:9]([C:10]([NH2:12])=[O:11])=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
200 mg
Type
reactant
Smiles
N(=[N+]=[N-])CCC1=CC=C(C(=O)N)C=C1
Name
Quantity
4 mL
Type
solvent
Smiles
CCO
Name
Quantity
11 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
stirred for about four hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude reaction
FILTRATION
Type
FILTRATION
Details
was filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NCCC1=CC=C(C(=O)N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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